Cas no 194044-54-7 (4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonami de)
194044-54-7 structure
Product Name:4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonami de
Numero CAS:194044-54-7
MF:C17H14F3N3O2S
MW:381.372172832489
CID:908087
PubChem ID:2662
Update Time:2025-04-19
4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonami de Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonami de
- Hsdb 7038
- Ccris 9330
- p-(5-p-Tolyl-3-(trifluoromethyl)pyrazol-1-yl)benzenesulfonamide
- 4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide
- Celecoxib [USAN]
- CELECOXIB [INN]
- 184007-95-2
- Xilebao
- SPBio_001512
- ELYXYB
- DFN15
- CELECOXIB [VANDF]
- Celebrex
- HMS3867I03
- BC164295
- KBioSS_002354
- cMAP_000027
- Onsenal (TN)
- A25046
- Celecoxib 200 mg
- 4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide
- KBio3_003037
- HMS502M15
- TPI-336
- AB00052396-08
- Celecoxib 400 mg
- DTXSID0022777
- BDBM11639
- HY-14398
- GTPL2892
- 194044-54-7
- CELECOXIB [EMA EPAR]
- BCP02156
- KBio2_000912
- Q-200816
- MLS006011862
- CELECOXIB (USP-RS)
- KS-1041
- 4-[5-(4-METHYLPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]BENZENESULFONAMIDE
- CELECOXIB [JAN]
- KBio3_002830
- AM84588
- EN300-119504
- D00567
- KBio2_007487
- Tox21_111135_1
- Celecoxibum
- benzenesulfonamide, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-
- J-010566
- Celecixib
- Celecoxib [USAN:INN:BAN]
- HMS3654H09
- HMS2093I07
- NCGC00091455-05
- KBioGR_002351
- BP-30217
- AB00052396-07
- J-520011
- 169590-42-5
- NC00708
- NCGC00091455-06
- BCPP000290
- SC 58635
- Solexa
- NCGC00259513-01
- NCI60_041049
- YM 177
- CELECOXIB COMPONENT OF CONSENSI
- NSC-719627
- SB19318
- Celebrex (TN)
- CELECOXIB (USP MONOGRAPH)
- CJ-016377
- SR-01000837528-2
- CS-0570
- Celecoxib, European Pharmacopoeia (EP) Reference Standard
- DFN-15
- NSC719627
- KBioSS_000912
- cid_2662
- Tox21_300599
- BCP9000507
- 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-pyrazol-1-yl]benzenesulfonamide;4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
- s1261
- KBio1_000893
- CP-598107
- 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
- DB00482
- HMS3373A09
- Celecoxib 1.0 mg/ml in Acetonitrile
- 4-[5-(p-Tolyl)-3-(trifluoromethyl)-1-pyrazolyl]benzenesulfonamide
- Onsenal
- SCHEMBL3708
- AKOS015842517
- AB00052396-09
- Celebra
- STL373576
- SR-01000837528
- NCGC00091455-02
- Spectrum5_001324
- MLS001195656
- HMS1922G14
- NCGC00091455-04
- MFCD00941298
- NINDS_000893
- 4-[5-(p-tolyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
- KBio2_004919
- SW199611-3
- Celecoxib (JAN/USP/INN)
- BRD-K02637541-001-06-5
- HMS3884M07
- 5-(4-Methylphenyl)-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)pyrazole
- HY-14398GL
- Generic Drug
- PF-00345549
- Celecoxib 50 mg
- AC-4228
- CELECOXIB [HSDB]
- Tox21_201964
- NCGC00091455-13
- HMS2234N18
- Tox21_111135
- NCGC00261091-01
- UNII-JCX84Q7J1L
- SY064976
- CS-0901612
- CELECOXIB [MART.]
- L01XX33
- NCGC00091455-03
- 1oq5
- NSC 719627
- SR-01000837528-3
- SC58635
- CELECOXIB (EP MONOGRAPH)
- Pharmakon1600-01503678
- Celecoxib- Bio-X
- US8741944, Comparative Compound
- Q408801
- CAS-169590-42-5
- Celecoxib, >=98% (HPLC)
- CELECOXIB [WHO-DD]
- IDI1_000893
- 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzene-1-sulfonamide
- CELECOXIB [MI]
- SBI-0051875.P002
- Spectrum_000432
- HMS3715F11
- Z1258938406
- CELECOXIB [USP MONOGRAPH]
- NSC-758624
- CELECOXIB [USP-RS]
- HMS3259L08
- NCGC00254540-01
- C07589
- CCG-39354
- BRD-K02637541-001-02-4
- 4-(5-p-tolyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide
- KBio2_002351
- HMS3261A14
- KBioGR_000723
- PHA-00846533
- Celecoxib (GMP Like)
- ELYXYB-celecoxib
- NS00002556
- Celecoxib, United States Pharmacopeia (USP) Reference Standard
- Celecoxib, Pharmaceutical Secondary Standard; Certified Reference Material
- Celecox
- JCX84Q7J1L
- NCGC00091455-09
- CEP-33222
- AI-525
- CELECOXIB [ORANGE BOOK]
- MLS001165684
- Tox21_500406
- Benzenesulfonamide,4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-
- Spectrum2_001576
- CHEMBL118
- 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyazol-1-yl]benezenesulfonamide
- C2816
- AB00052396_11
- KBio2_006048
- BSPBio_003596
- SMR000550473
- CELECOXIB [EP MONOGRAPH]
- NSC 758624
- CONSENSI COMPONENT CELECOXIB
- CELECOXIB (MART.)
- Spectrum4_000182
- NCGC00091455-07
- M01AH01
- EX-A175
- CHEBI:41423
- MLS001304708
- celecoxib
- KBio2_003480
- Spectrum3_001996
- HMS2089L18
- NCGC00091455-08
- Celocoxib
- SPECTRUM1503678
- NSC758624
- 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-pyrazol-1-yl]benzenesulfonamide
- Celecoxib 100 mg
- DTXCID502777
- DivK1c_000893
- CELEBCOXIB
- UNM-0000305813
- 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide
- Benzenesulfonamide, 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)-
- AB00052396_10
- BBL029086
- NCGC00091455-01
- YM-177
- BIDD:GT0408
- SC-58635
- YM177
-
- Inchi: 1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)22-23(15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)
- Chiave InChI: RZEKVGVHFLEQIL-UHFFFAOYSA-N
- Sorrisi: S(C1C=CC(=CC=1)N1C(=CC(C(F)(F)F)=N1)C1C=CC(C)=CC=1)(N)(=O)=O
Proprietà calcolate
- Massa esatta: 381.07602
- Massa monoisotopica: 381.075882
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 26
- Conta legami ruotabili: 3
- Complessità: 577
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 3.4
- Superficie polare topologica: 86.4
Proprietà sperimentali
- Densità: 1.43 g/cm3
- Punto di fusione: 157-159°C
- Punto di ebollizione: 529 °C at 760 mmHg
- Punto di infiammabilità: 273.7 °C
- PSA: 77.98
4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonami de Letteratura correlata
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
194044-54-7 (4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonami de) Prodotti correlati
- 331943-04-5(N-De(4-sulfonamidophenyl)-N’-(4-sulfonamidophenyl) Celecoxib)
- 544686-21-7(Celecoxib-d)
- 170571-00-3(Hydroxy Celecoxib)
- 169590-42-5(Celecoxib)
- 170570-01-1(4-Desmethyl-3-methyl Celecoxib)
- 170569-87-6(Desmethyl Celecoxib)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso